4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid
CAS No.: 1427081-55-7
Cat. No.: VC3022332
Molecular Formula: C8H4ClF3O5S
Molecular Weight: 304.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427081-55-7 |
|---|---|
| Molecular Formula | C8H4ClF3O5S |
| Molecular Weight | 304.63 g/mol |
| IUPAC Name | 4-chlorosulfonyl-3-(trifluoromethoxy)benzoic acid |
| Standard InChI | InChI=1S/C8H4ClF3O5S/c9-18(15,16)6-2-1-4(7(13)14)3-5(6)17-8(10,11)12/h1-3H,(H,13,14) |
| Standard InChI Key | BCCXYVLPCOAQMW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)S(=O)(=O)Cl |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)S(=O)(=O)Cl |
Introduction
Chemical Identity and Physical Properties
4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid is a specialized chemical intermediate characterized by the presence of both a chlorosulfonyl group and a trifluoromethoxy substituent on a benzoic acid scaffold. These key structural features contribute to its unique chemical behavior and potential applications.
The compound has been well-documented in chemical databases with the following identifiers and properties:
Table 1: Chemical Identity and Physical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1427081-55-7 |
| Molecular Formula | C₈H₄ClF₃O₅S |
| Molecular Weight | 304.63 g/mol |
| IUPAC Name | 4-chlorosulfonyl-3-(trifluoromethoxy)benzoic acid |
| Synonyms | 4-(chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid, CHC08155, AT40589 |
| Creation Date in PubChem | 2015-02-07 |
| Last Modified in PubChem | 2025-04-05 |
The structural representation of this compound includes several standardized chemical identifiers used for database searches and chemical information systems:
Table 2: Structural Identifiers
| Identifier | Value |
|---|---|
| SMILES | C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)S(=O)(=O)Cl |
| InChI | InChI=1S/C8H4ClF3O5S/c9-18(15,16)6-2-1-4(7(13)14)3-5(6)17-8(10,11)12/h1-3H,(H,13,14) |
| InChIKey | BCCXYVLPCOAQMW-UHFFFAOYSA-N |
These identifiers provide unambiguous structural information that enables precise identification of the compound across different chemical databases and information systems .
Structural Features and Characteristics
The molecular structure of 4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid comprises three key functional groups attached to a benzene ring:
-
A carboxylic acid group (-COOH)
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A chlorosulfonyl group (-SO₂Cl) at the para position (4-position) relative to the carboxylic acid
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A trifluoromethoxy group (-OCF₃) at the meta position (3-position)
This particular substitution pattern creates a molecule with distinctive electronic and steric properties that significantly influence its chemical behavior.
Electronic Properties
The electronic properties of this compound are primarily determined by its functional groups:
The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This group typically enhances lipophilicity and metabolic stability in pharmaceutical applications while altering the electronic distribution in the aromatic ring.
The chlorosulfonyl group (-SO₂Cl) is also strongly electron-withdrawing and highly reactive. It serves as an excellent leaving group in nucleophilic substitution reactions, making it valuable for synthesizing various sulfur-containing compounds.
The carboxylic acid functionality (-COOH) provides acidic properties and potential for diverse transformations including esterification, amide formation, and salt formation.
These electronic effects combine to create a highly polarized molecule with distinct reactivity patterns, particularly at the chlorosulfonyl position where nucleophilic substitution reactions readily occur .
Analytical Characterization
Mass Spectrometric Analysis
Mass spectrometry provides crucial information for the identification and characterization of 4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid. The compound exhibits characteristic mass spectral patterns reflecting its molecular composition and structure.
Table 3: Predicted Mass Spectrometric Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 304.94930 | 160.5 |
| [M+Na]⁺ | 326.93124 | 167.7 |
| [M+NH₄]⁺ | 321.97584 | 163.7 |
| [M+K]⁺ | 342.90518 | 163.8 |
| [M-H]⁻ | 302.93474 | 154.3 |
| [M+Na-2H]⁻ | 324.91669 | 161.8 |
| [M]⁺ | 303.94147 | 160.0 |
| [M]⁻ | 303.94257 | 160.0 |
The predicted collision cross-section (CCS) values provided in Table 3 are particularly valuable for ion mobility spectrometry-mass spectrometry (IMS-MS) analysis, offering additional dimensionality for compound identification and characterization .
The mass spectral fragmentation pattern would typically show characteristic losses related to the functional groups present in the molecule, such as losses of CO₂ from the carboxylic acid group, SO₂ from the sulfonyl moiety, and fragments related to the trifluoromethoxy group.
Chemical Reactivity
The reactivity of 4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid is dominated by its three key functional groups, each offering distinct reaction pathways.
Chlorosulfonyl Group Reactivity
The chlorosulfonyl group (-SO₂Cl) is particularly reactive toward nucleophilic substitution. This high reactivity makes it valuable as a synthetic handle for introducing sulfur-containing functionalities. Key reactions include:
-
Formation of sulfonamides through reaction with primary or secondary amines
R-SO₂Cl + R'NH₂ → R-SO₂-NHR' + HCl -
Formation of sulfonate esters through reaction with alcohols
R-SO₂Cl + R'OH → R-SO₂-OR' + HCl -
Hydrolysis to sulfonic acids in aqueous conditions
R-SO₂Cl + H₂O → R-SO₃H + HCl
The presence of the electron-withdrawing trifluoromethoxy group on the adjacent carbon likely enhances the electrophilicity of the chlorosulfonyl group, potentially accelerating these nucleophilic substitution reactions.
Carboxylic Acid Reactivity
The carboxylic acid group participates in typical reactions associated with this functionality:
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Esterification with alcohols, either under acidic conditions or following activation
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Amide formation with amines, typically requiring activation of the carboxylic acid
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Salt formation with bases, yielding carboxylate salts
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Decarboxylation under certain conditions
This dual reactivity (chlorosulfonyl and carboxylic acid) makes 4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid particularly versatile as a synthetic building block, allowing for selective or sequential functionalization strategies.
Comparative Analysis with Related Compounds
Understanding the properties of 4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid can be enhanced by comparing it with structurally related compounds.
Table 4: Comparison with Related Compounds
This comparison reveals several important structure-property relationships:
The presence of the trifluoromethoxy group (-OCF₃) in 4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid likely confers greater lipophilicity and metabolic stability compared to non-fluorinated analogs. This property is particularly valuable in pharmaceutical applications where these characteristics can influence drug absorption, distribution, and metabolism .
The para position of the chlorosulfonyl group relative to the carboxylic acid creates an electronic environment distinct from meta-substituted analogs, potentially affecting reactivity and selectivity in synthetic applications .
The combination of two electron-withdrawing groups (trifluoromethoxy and chlorosulfonyl) significantly alters the electron density distribution in the aromatic ring, which would impact both the acidity of the carboxylic acid group and the reactivity of the chlorosulfonyl functionality .
Applications and Synthetic Utility
Pharmaceutical Intermediates
The structural features of 4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid make it particularly valuable as an intermediate in pharmaceutical synthesis:
The chlorosulfonyl group provides a reactive site for introducing sulfonamide functionalities, which are common in many drug classes including antibacterials, diuretics, and antidiabetic medications.
The trifluoromethoxy group enhances drug-like properties by increasing lipophilicity, metabolic stability, and membrane permeability. This group has become increasingly important in modern drug design for optimizing ADME properties (Absorption, Distribution, Metabolism, and Excretion).
Research on related trifluoromethyl phenyl derivatives has demonstrated significant antimicrobial activity, suggesting potential applications in antibacterial drug development .
Synthetic Building Block
The compound serves as a versatile bifunctional building block for organic synthesis due to its dual reactivity centers:
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The chlorosulfonyl group can undergo nucleophilic substitution to form various sulfur-containing compounds
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The carboxylic acid can be functionalized through esterification, amide formation, or reduction
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The combination allows for orthogonal protection and deprotection strategies in complex molecule synthesis
These synthetic applications are particularly valuable in the preparation of compounds with specific electronic and steric requirements, such as those needed in pharmaceutical research and development.
Future Research Directions
Several promising research directions emerge from the analysis of 4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid and its properties:
Development of optimized synthetic routes with improved yield and selectivity would enhance accessibility for research applications.
Investigation of novel sulfonamide derivatives for potential antimicrobial applications, building on findings from related trifluoromethyl phenyl compounds with demonstrated antibacterial activity .
Exploration of the compound's utility in the synthesis of fluorine-containing polymers and materials with unique properties leveraging the trifluoromethoxy group's special electronic and steric characteristics.
Detailed structure-activity relationship studies of derivatives to better understand how the unique substitution pattern influences biological activity and physicochemical properties.
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